molecular formula C18H25N3O3 B2698777 N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide CAS No. 1049414-47-2

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide

Cat. No. B2698777
CAS RN: 1049414-47-2
M. Wt: 331.416
InChI Key: AMLSNARGHHGHRI-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide” are not available .

Scientific Research Applications

Synthesis and Cytotoxic Activity

One study focuses on the synthesis and evaluation of carboxamide derivatives for their cytotoxic activity against cancer cell lines. This research represents a significant application in developing potential anticancer agents, showing that some compounds exhibited potent cytotoxic effects, with IC(50) values less than 10 nM against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines (Deady et al., 2003).

Structural and Synthetic Applications

Another application involves the investigation of structural properties and synthetic utility of N,N-dialkylaminobenzamides. This includes examining the barrier to rotation around the carbon amino nitrogen bond, providing insights into the molecular behavior that could impact the design of novel organic compounds (Karlsen et al., 2002).

Prokinetic and Antiemetic Activities

Further research has led to the synthesis of novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, derived from the structural modification of metoclopramide, showcasing gastrointestinal prokinetic and antiemetic activities. This signifies the compound's relevance in developing new therapeutic agents for gastrointestinal disorders (Sakaguchi et al., 1992).

Chemical Synthesis and Reactivity

The chemical synthesis and reactivity of related compounds have been explored, offering valuable methodologies for producing heterocyclic compounds and understanding their reactivity patterns. These findings contribute to the broader field of synthetic chemistry, facilitating the development of new chemical entities (Hanessian & Moralioglu, 1972).

Fluorescent Probes for CO2 Monitoring

In material science, the compound's derivatives have been used to develop fluorescent probes with aggregation-enhanced emission features for real-time monitoring of low levels of carbon dioxide. This innovative application highlights the compound's versatility in sensor technology and environmental monitoring (Wang et al., 2015).

Safety and Hazards

The safety and hazard information for the related compound is available , but specific details for “N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide” are not available.

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-20(2)15(14-7-6-10-21(14)3)12-19-18(22)13-8-9-16(23-4)17(11-13)24-5/h6-11,15H,12H2,1-5H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLSNARGHHGHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC(=C(C=C2)OC)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide

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